REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]([OH:12])[CH2:10][CH3:11])=[C:5]([CH3:13])[CH:4]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[C:5]([CH3:13])[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
445 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=N1)C(CC)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered through Celite® (filter material)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=N1)C(CC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |